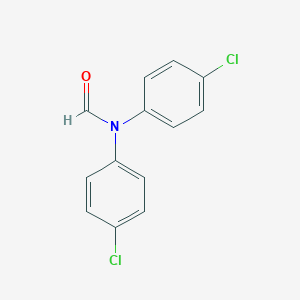

N,N-bis(4-chlorophenyl)formamide

Description

Properties

Molecular Formula |

C13H9Cl2NO |

|---|---|

Molecular Weight |

266.12g/mol |

IUPAC Name |

N,N-bis(4-chlorophenyl)formamide |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-1-5-12(6-2-10)16(9-17)13-7-3-11(15)4-8-13/h1-9H |

InChI Key |

PNSDBWYJXMDXJT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N(C=O)C2=CC=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1N(C=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-bis(4-chlorophenyl)formamide with analogous compounds based on substituent effects, synthesis routes, and physicochemical properties.

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences

| Compound Name | Molecular Formula | Substituents | Key Electronic Effects |

|---|---|---|---|

| This compound | C₁₃H₁₀Cl₂N₂O | 4-Cl on both phenyl groups | Strong electron-withdrawing (Cl) |

| N,N′-bis(4-bromophenyl)formamidine | C₁₃H₁₀Br₂N₂ | 4-Br on both phenyl groups | Stronger electron-withdrawing (Br > Cl) |

| N,N′-bis(4-methoxyphenyl)formamidine | C₁₅H₁₆N₂O₂ | 4-OCH₃ on both phenyl groups | Electron-donating (OCH₃) |

| N-(4-chlorophenyl)formamide | C₇H₆ClNO | Single 4-Cl phenyl group | Moderate electron-withdrawing |

- Electron-Withdrawing vs. Donating Groups : The chlorine substituents in this compound enhance the electrophilicity of the formamide carbonyl group compared to methoxy-substituted analogs (). Bromine analogs () exhibit even stronger electron withdrawal but may suffer from steric hindrance due to larger atomic size.

- Phase Transitions: N-(4-chlorophenyl)formamide undergoes distinct phase transitions under thermal stress, transitioning from disordered to ordered states (). This behavior is less pronounced in methoxy-substituted derivatives due to reduced dipole interactions.

Physicochemical Properties

Table 3: Spectroscopic and Thermal Data

| Compound Name | IR C=O Stretch (cm⁻¹) | Phase Transition Behavior | Solubility Trends |

|---|---|---|---|

| This compound | ~1686 (estimated) | Likely high thermal stability | Low in polar solvents |

| N-(4-chlorophenyl)formamide | 1686.54 | Disordered → Ordered transition | Moderate in DMF/THF |

| N-(4-nitrophenyl)-formamide | 1677.26 | No reported transitions | Low due to nitro group |

- Infrared Spectroscopy : The C=O stretching frequency in N-(4-chlorophenyl)formamide (1686 cm⁻¹, ) is consistent with electron-withdrawing substituents increasing carbonyl polarization. Methoxy-substituted analogs show lower frequencies (~1660 cm⁻¹) due to electron donation ().

- Thermal Stability : Chlorine substituents enhance thermal stability compared to nitro or methoxy groups, as seen in phase transition studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.